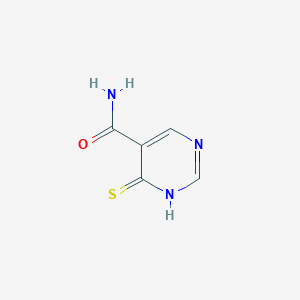

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide is a heterocyclic compound with the molecular formula C5H5N3OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiourea with ethyl acetoacetate in the presence of a catalyst such as lanthanum triflate. The reaction is typically carried out in ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Analyse Des Réactions Chimiques

Types of Reactions

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

The synthesis of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide typically occurs via the Biginelli reaction , which combines an aldehyde, urea or thiourea, and a β-ketoester in a one-pot reaction. This multi-component reaction is catalyzed by various acids or bases, leading to the formation of dihydropyrimidinones and their derivatives. The general reaction scheme can be summarized as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. For instance:

- Inhibition of EGFR and VEGFR-2 : A study demonstrated that certain dihydropyrimidine derivatives exhibited significant cytotoxicity against cancer cell lines with GI50 values comparable to established drugs like erlotinib. Compounds derived from this scaffold showed IC50 values as low as 35 nM against EGFR and VEGFR-2 .

| Compound | GI50 (nM) | Target |

|---|---|---|

| Compound 12 | 37 | EGFR |

| Compound 15 | 35 | VEGFR-2 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammation effectively:

- Carrageenan-induced Paw Edema Model : Various compounds were tested for their ability to reduce edema in a rat model, showing percentage inhibition ranging from 29% to 71% compared to standard anti-inflammatory drugs like Celecoxib .

| Compound | Edema Inhibition (%) |

|---|---|

| Compound 3c | 71 |

| Compound 3j | 29 |

Anticonvulsant Activity

Studies have evaluated the anticonvulsant potential of dihydropyrimidine derivatives using the maximal electroshock seizure method:

- Efficacy in Mouse Models : Compounds were administered at varying doses (30, 100, and 300 mg/kg), with some showing significant protective effects against induced seizures .

| Compound No. | Dose (mg/kg) | MES Efficacy (0.5 h) | MES Efficacy (4 h) |

|---|---|---|---|

| 116 | 30 | Yes | Yes |

| 125 | 100 | Yes | No |

Mécanisme D'action

The mechanism of action of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the kinesin spindle protein Eg5, which is essential for cell division. By disrupting the function of Eg5, the compound can impede the proliferation of cancer cells . Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in bacteria and fungi .

Comparaison Avec Des Composés Similaires

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a similar structure but differs in the oxidation state of the pyrimidine ring.

4-Oxo-1,4-dihydropyrimidine-5-carboxamide: This compound lacks the thioxo group and has different chemical reactivity and biological activity.

Pyrimido[4,5-d]pyrimidine derivatives: These compounds have fused pyrimidine rings and exhibit different biological activities due to their unique structures.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.

Activité Biologique

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide (CAS No. 102818-21-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, a derivative of pyrimidine, exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula: C5H5N3OS

- Molecular Weight: 155.18 g/mol

- Canonical SMILES: C1=C(C(=S)NC=N1)C(=O)N

Structural Features

The compound features a thioxo group at the 4-position and a carboxamide group at the 5-position of the pyrimidine ring, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. The mechanism of action is primarily through the inhibition of the kinesin spindle protein Eg5, which is essential for mitosis. By disrupting this protein's function, the compound effectively hinders cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results highlight its potential application in developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Eg5 Protein : Disruption of mitotic spindle formation in cancer cells.

- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

- Enzyme Inhibition : Targeting specific enzymes involved in cellular metabolism.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of thiourea with ethyl acetoacetate under specific conditions. This synthetic versatility allows for the exploration of derivatives that may enhance biological activity or reduce toxicity .

Structure-Activity Relationship (SAR)

Studies exploring the SAR have identified modifications that enhance potency against specific targets. For instance, substituting different groups at the 2 or 6 positions of the pyrimidine ring has shown varying levels of anticancer and antimicrobial activity.

Propriétés

IUPAC Name |

6-sulfanylidene-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXHSBWPOQLBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.